molecular formula C10H20O2 B14599084 3,3,4,4-Tetraethyl-1,2-dioxetane CAS No. 60732-65-2

3,3,4,4-Tetraethyl-1,2-dioxetane

Cat. No.: B14599084
CAS No.: 60732-65-2
M. Wt: 172.26 g/mol
InChI Key: IRKRGDPIMIFAQZ-UHFFFAOYSA-N
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Description

3,3,4,4-Tetraethyl-1,2-dioxetane is a heterocyclic organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms. This compound is a derivative of 1,2-dioxetane, known for its unique chemiluminescent properties. The presence of ethyl groups at the 3 and 4 positions enhances its stability and reactivity, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetraethyl-1,2-dioxetane typically involves a cycloaddition reaction. One common method is the [2+2] cycloaddition of ethylene with oxygen under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure the formation of the desired dioxetane ring .

Industrial Production Methods: Industrial production of this compound is less common due to the compound’s instability and the specialized conditions required for its synthesis. advancements in chemical engineering have enabled the development of more efficient production methods, including the use of continuous flow reactors that allow for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetraethyl-1,2-dioxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted dioxetanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,4,4-Tetraethyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.

    Biology: The compound’s chemiluminescent properties make it useful in biological assays, including enzyme-linked immunosorbent assays (ELISAs) and DNA probes.

    Medicine: Research is ongoing into its potential use in medical diagnostics, particularly in imaging techniques.

    Industry: It is employed in the development of luminescent materials for use in sensors and other devices

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetraethyl-1,2-dioxetane involves the decomposition of the dioxetane ring to produce high-energy carbonyl compounds. This decomposition is often triggered by thermal or chemical stimuli, leading to the emission of light (chemiluminescence). The emitted light can be detected and measured, making it useful in various analytical applications .

Comparison with Similar Compounds

Uniqueness: 3,3,4,4-Tetraethyl-1,2-dioxetane is unique due to the presence of ethyl groups, which provide a balance between stability and reactivity. This makes it particularly useful in applications requiring controlled chemiluminescence .

Properties

CAS No.

60732-65-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3,3,4,4-tetraethyldioxetane

InChI

InChI=1S/C10H20O2/c1-5-9(6-2)10(7-3,8-4)12-11-9/h5-8H2,1-4H3

InChI Key

IRKRGDPIMIFAQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(OO1)(CC)CC)CC

Origin of Product

United States

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